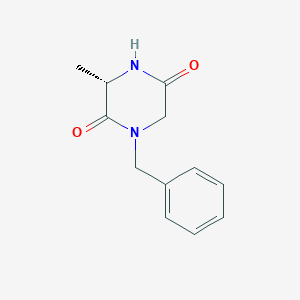

(S)-1-Benzyl-3-methylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzyl-3-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTYWRJULQTORS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227584 | |

| Record name | (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132871-10-4 | |

| Record name | (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132871-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Profiling, Synthesis, and Applications of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Executive Summary

Diketopiperazines (DKPs) represent a privileged class of chiral scaffolds in modern medicinal chemistry. Characterized by a rigid six-membered heterocyclic core, DKPs effectively mimic peptide pharmacophores while offering superior resistance to proteolytic degradation[1]. (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) is a highly functionalized DKP derivative. By maintaining the (S)-stereocenter derived from natural amino acids, this compound serves as a critical intermediate and structural template for developing novel therapeutics, particularly in oncology and antimicrobial research[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, and biological screening protocols.

Physicochemical Profiling & Structural Logic

The structural integrity of (S)-1-Benzyl-3-methylpiperazine-2,5-dione relies on its two amide bonds constrained within a ring system. The N1-benzyl group provides lipophilicity and a vector for pi-pi stacking interactions with biological targets, while the C3-methyl group (in the S configuration) dictates the spatial orientation necessary for stereospecific receptor binding.

Quantitative Data Summary

The following table consolidates the core chemical and safety parameters of the compound,[3]:

| Parameter | Specification |

| Chemical Name | (S)-1-Benzyl-3-methylpiperazine-2,5-dione |

| Synonyms | (3S)-1-benzyl-3-methyl-2,5-piperazinedione |

| CAS Number | 132871-10-4 |

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| Physical Form | White solid |

| Stereochemistry | (3S) |

| Purity Standard | ≥ 95.00% |

| Storage Temperature | 0–8 °C |

| GHS Safety Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |

Synthetic Methodology: The Dipeptide Cyclization Route

The synthesis of chiral DKPs must strictly preserve the integrity of the stereocenter. The most reliable, self-validating approach is the intramolecular cyclization of a linear dipeptide precursor[1].

Mechanistic Causality

-

Chiral Preservation: We utilize Boc-L-Alanine from the chiral pool. The use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tandem with HOBt (Hydroxybenzotriazole) suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the (S)-methyl group.

-

Thermodynamic Driving Force: The final cyclization step is driven by the formation of the highly stable, thermodynamically favored six-membered DKP ring via intramolecular aminolysis.

Step-by-Step Experimental Protocol

-

Dipeptide Coupling:

-

Dissolve Boc-L-Alanine (1.0 eq) and N-benzylglycine ethyl ester (1.05 eq) in anhydrous Dichloromethane (DCM).

-

Add DIPEA (2.0 eq) to ensure a basic environment, followed by EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C.

-

Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the protected dipeptide.

-

-

Boc-Deprotection:

-

Dissolve the crude dipeptide in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

-

Stir for 2 hours at room temperature. The causality here is the acid-catalyzed cleavage of the tert-butyl carbamate, releasing the free N-terminal amine as a TFA salt.

-

Evaporate the solvent under reduced pressure to remove excess TFA.

-

-

Base-Promoted Cyclization:

-

Dissolve the resulting TFA salt in Methanol.

-

Add Triethylamine (TEA) dropwise until the solution is strictly basic (pH ~9). Causality: TEA neutralizes the salt, liberating the nucleophilic free amine.

-

Reflux the mixture for 24 hours. The free amine attacks the ethyl ester carbonyl, ejecting ethanol and closing the ring[1].

-

Concentrate and purify via silica gel chromatography to isolate (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

-

Synthetic route for (S)-1-Benzyl-3-methylpiperazine-2,5-dione via dipeptide cyclization.

Pharmacological Relevance & Biological Screening

Piperazine and DKP derivatives are heavily investigated for their anticancer properties. Specifically, structural analogs of (S)-1-benzyl-3-methylpiperazine-2,5-dione have been tested for the inhibition of K-562 cell proliferation (a model for human chronic myelogenous leukemia, CML) and the induction of erythroid differentiation[2]. While specific highly-substituted derivatives (e.g., triphenyl or halogenated analogs) exhibit sub-micromolar IC50 values, the core DKP scaffold acts as the essential binding motif[2].

In Vitro Assay Protocol: K-562 Proliferation & Differentiation

To validate the biological efficacy of DKP derivatives synthesized from this scaffold, the following self-validating assay system is employed:

-

Cell Culturing: Maintain K-562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37 °C in a 5% CO2 humidified atmosphere.

-

Compound Administration: Seed cells in 96-well plates at a density of 1×104 cells/well. Treat with varying concentrations of the DKP derivative (e.g., 1 to 100 μg/mL) for 72 hours.

-

MTT Proliferation Assay:

-

Add 20 μL of MTT solution (5 mg/mL) to each well.

-

Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells do not.

-

After 4 hours, dissolve crystals in DMSO and measure absorbance at 570 nm to calculate the IC50[2].

-

-

Benzidine Staining (Erythroid Differentiation):

-

Wash treated cells with PBS and resuspend in a benzidine/H2O2 solution.

-

Causality: Erythroid differentiation induces hemoglobin production. The heme group acts as a pseudo-peroxidase, catalyzing the oxidation of benzidine by H2O2 to form a distinct blue precipitate.

-

Quantify the percentage of blue-stained cells via light microscopy to determine differentiation efficacy.

-

Workflow for evaluating antiproliferative and differentiation effects in K-562 cells.

References

-

[2] PubMed / National Institutes of Health (NIH). Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia. Retrieved from:[Link]

-

[3] Molbase. (S)-1-benzyl-3-methylpiperazine-2,5-dione Compound Encyclopedia. Retrieved from: [Link]

-

[1] Publikationsserver der Universität Regensburg. Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics. Retrieved from: [Link]

Sources

(S)-1-Benzyl-3-methylpiperazine-2,5-dione molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

(S)-1-Benzyl-3-methylpiperazine-2,5-dione, a chiral cyclic dipeptide, represents a cornerstone of the piperazine-2,5-dione (also known as diketopiperazine) class of compounds. This technical guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and diverse applications, particularly in medicinal chemistry and chiral recognition. As a derivative of the amino acids (S)-alanine and N-benzylglycine, this molecule's rigid, stereodefined architecture makes it a valuable scaffold for drug discovery and a powerful tool in stereochemical analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system is the smallest and most common cyclic peptide structure found in nature, typically formed from the condensation of two α-amino acids.[1] These scaffolds are of immense interest in medicinal chemistry due to their remarkable biological activities, which include antitumor, antifungal, antibacterial, and neuroprotective properties.[1][2] The inherent rigidity of the diketopiperazine core, combined with the ability to introduce various substituents at the α-carbons and nitrogen atoms, allows for the creation of a vast library of structurally diverse and pharmacologically active molecules.[3] The two opposing nitrogen atoms within the six-membered ring provide a large polar surface area and act as hydrogen bond acceptors and donors, often leading to improved aqueous solubility and oral bioavailability of drug candidates.[3]

(S)-1-Benzyl-3-methylpiperazine-2,5-dione serves as an exemplary model for this class of compounds, embodying the key structural features that underpin their utility. Its stereospecific nature, arising from the (S)-alanine precursor, adds a crucial dimension of chirality, making it particularly relevant in the development of stereoselective therapeutics and as a chiral auxiliary in asymmetric synthesis and analysis.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of (S)-1-Benzyl-3-methylpiperazine-2,5-dione is characterized by a central piperazine-2,5-dione ring substituted with a methyl group at the C-3 position, derived from (S)-alanine, and a benzyl group at the N-1 position.

Key Structural Features:

-

Piperazine-2,5-dione Core: A six-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. This core structure is generally planar or adopts a slight boat conformation.[5][6]

-

Chiral Center: The C-3 carbon, bearing the methyl group, is a stereocenter with an (S)-configuration. This chirality is fundamental to its applications in stereoselective processes.

-

N-Benzyl Group: The benzyl substituent at the N-1 position introduces a significant hydrophobic moiety, influencing the molecule's solubility, crystal packing, and interactions with biological targets.

-

Amide Bonds: The two amide bonds within the ring are relatively resistant to proteolytic degradation compared to linear peptides, contributing to the enhanced stability and bioavailability of diketopiperazine-based drugs.[1]

Physicochemical Data Summary:

| Property | Value | Reference |

| CAS Number | 132871-10-4 | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | [7] |

| Appearance | White solid | |

| Storage Temperature | 0-8 °C | |

| InChI Key | HNTYWRJULQTORS-VIFPVBQESA-N |

Synthesis of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

The synthesis of piperazine-2,5-diones can be broadly categorized into two main strategies: the cyclization of linear dipeptides and the modification of a pre-existing piperazine-2,5-dione core.[8] The most common and direct approach for preparing (S)-1-Benzyl-3-methylpiperazine-2,5-dione involves the intramolecular cyclization of a linear dipeptide precursor.

General Synthetic Workflow:

The synthesis typically proceeds through the coupling of N-protected (S)-alanine with an N-benzylglycine ester, followed by deprotection and subsequent cyclization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (S)-1-benzyl-3-methylpiperazine-2,5-dione-Molbase [molbase.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Mechanism of Action of (S)-1-Benzyl-3-methylpiperazine-2,5-dione

A Senior Application Scientist's Synthesis of Field-Proven Insights and Future Research Directions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Benzyl-3-methylpiperazine-2,5-dione belongs to the piperazine-2,5-dione, or diketopiperazine (DKP), class of cyclic dipeptides. While the specific molecular mechanism of this particular compound is not extensively documented in publicly available literature, the broader family of piperazine-2,5-dione derivatives exhibits a remarkable range of biological activities. This guide provides a comprehensive analysis of the potential mechanisms of action for (S)-1-Benzyl-3-methylpiperazine-2,5-dione by examining the established activities of structurally related compounds. We will delve into potential molecular targets and signaling pathways, supported by detailed experimental protocols to facilitate further investigation. This document is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and similar molecules.

Introduction to the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] These cyclic dipeptides are formed from the condensation of two amino acids. The structural rigidity of the heterocyclic ring, combined with the stereochemical diversity afforded by the amino acid precursors, allows for the presentation of side chains in well-defined spatial orientations. This chemical tractability enables the fine-tuning of interactions with biological targets, leading to a wide spectrum of pharmacological effects.[1]

(S)-1-Benzyl-3-methylpiperazine-2,5-dione, with its characteristic benzyl group at the N-1 position and a methyl group at the C-3 position, is a specific chiral derivative within this class. While its use as a chiral solvating agent in NMR spectroscopy has been reported, its biological mechanism of action remains an area ripe for exploration.[2]

General Synthesis of Piperazine-2,5-diones

The synthesis of piperazine-2,5-diones is typically achieved through the cyclization of a dipeptide precursor. A common synthetic route involves the N-acylation of an amino acid ester, followed by an intramolecular cyclization. For a compound like (S)-1-Benzyl-3-methylpiperazine-2,5-dione, the synthesis would likely involve the coupling of N-benzyl-L-alanine and a protected glycine, followed by deprotection and cyclization. The specific synthetic pathway can influence the final yield and stereochemical purity of the product.[3][4]

Postulated Mechanisms of Action Based on Structurally Related Compounds

Given the limited direct data on (S)-1-Benzyl-3-methylpiperazine-2,5-dione, we can infer potential mechanisms of action by examining the biological activities of analogous compounds.

Anticancer Activity via DNA Interaction and Topoisomerase Inhibition

A significant body of research points to the anticancer potential of piperazine derivatives. Some derivatives are designed to act as DNA intercalators, binding within the minor groove of DNA and disrupting replication and transcription.[5] This interaction is often facilitated by a planar aromatic system and cationic side chains that interact with the negatively charged phosphate backbone of DNA.[5]

Furthermore, the inhibition of topoisomerases, enzymes that regulate DNA topology, is another established anticancer mechanism for some piperazine-containing compounds.[5] By stabilizing the topoisomerase-DNA complex, these molecules can lead to double-strand breaks and ultimately trigger apoptosis.[5]

The presence of the benzyl group in (S)-1-Benzyl-3-methylpiperazine-2,5-dione provides a planar aromatic moiety that could potentially facilitate DNA intercalation.

Neuroprotective and Anti-inflammatory Effects through PPAR-γ Activation and NF-κB Inhibition

Certain cyclic dipeptides have demonstrated significant neuroprotective and anti-inflammatory properties. For instance, Cyclo-(L-Pro-L-Phe), which shares a phenylalanine-derived benzyl side chain, has been identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[6][7] Activation of PPAR-γ is known to exert anti-inflammatory effects and has been implicated in neuroprotection.

The proposed signaling cascade involves the reduction of reactive oxygen species (ROS) and the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and apoptotic proteins. By inhibiting NF-κB activation and translocation to the nucleus, compounds like Cyclo-(L-Pro-L-Phe) can mitigate inflammatory responses and protect neurons from oxidative stress-induced apoptosis.[6]

Given the structural similarities, it is plausible that (S)-1-Benzyl-3-methylpiperazine-2,5-dione could exhibit similar neuroprotective and anti-inflammatory activities through modulation of the PPAR-γ and NF-κB pathways.

Modulation of Neurotransmitter Receptors

The piperazine scaffold is a common feature in many centrally acting drugs that target various neurotransmitter receptors.[8] Benzylpiperazine (BZP) itself is a known central nervous system stimulant.[9] Derivatives of benzylpiperazine have been investigated as ligands for sigma-1 (σ1) receptors, which are implicated in pain signaling.[10] Antagonism of the σ1 receptor has shown promise in preclinical models of neuropathic and inflammatory pain.[10]

The diverse pharmacological profiles of piperazine derivatives on neurotransmitter receptors suggest that (S)-1-Benzyl-3-methylpiperazine-2,5-dione could potentially interact with one or more of these targets, leading to effects on neuronal signaling.

Induction of DNA Damage via Reactive Oxygen Species (ROS)

In contrast to the protective effects mentioned earlier, some cyclic dipeptides have been shown to induce cellular damage. For example, Cyclo(phenylalanine-proline) has been reported to cause DNA damage in mammalian cells by increasing the production of reactive oxygen species (ROS), particularly superoxide.[11] This is thought to occur through the perturbation of the mitochondrial membrane, leading to an increase in oxidative stress that can result in DNA double-strand breaks and the activation of the DNA damage response pathway.[11]

This dual potential for both protective and damaging effects, depending on the specific chemical structure and cellular context, highlights the importance of thorough experimental evaluation.

Proposed Experimental Workflows for Mechanistic Elucidation

To investigate the potential mechanisms of action of (S)-1-Benzyl-3-methylpiperazine-2,5-dione, a series of well-defined experimental protocols are recommended.

Cell Viability and Cytotoxicity Assays

A foundational step is to determine the effect of the compound on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, neuronal cells, and normal cell lines).

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (S)-1-Benzyl-3-methylpiperazine-2,5-dione (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Interaction and Damage Assays

To explore the potential for DNA interaction and damage, several biophysical and cell-based assays can be employed.

Protocol: DNA Intercalation Assay using Ethidium Bromide Displacement

-

Preparation: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide (EtBr) in a suitable buffer.

-

Fluorescence Measurement: Measure the initial fluorescence of the ct-DNA-EtBr complex.

-

Titration: Add increasing concentrations of (S)-1-Benzyl-3-methylpiperazine-2,5-dione to the solution.

-

Fluorescence Quenching: Measure the fluorescence at each concentration. A decrease in fluorescence indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode.

Protocol: Comet Assay for DNA Damage

-

Cell Treatment: Treat cells with the compound for a specified time.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. The length and intensity of the "comet tail" relative to the "head" are indicative of the extent of DNA damage.

Receptor Binding and Enzyme Inhibition Assays

To investigate interactions with specific molecular targets, receptor binding assays and enzyme inhibition assays are crucial.

Protocol: Sigma-1 (σ1) Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the σ1 receptor.

-

Radioligand Binding: Incubate the membranes with a radiolabeled σ1 receptor ligand (e.g., [3H]-(+)-pentazocine) in the presence of varying concentrations of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the Ki value of the compound by competitive binding analysis.

Western Blotting for Signaling Pathway Analysis

To assess the impact on signaling pathways like NF-κB, Western blotting is a standard technique.

Protocol: Western Blot for NF-κB Activation

-

Cell Treatment and Lysis: Treat cells with the compound and an inflammatory stimulus (e.g., TNF-α). Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total IκBα and the p65 subunit of NF-κB.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the effect of the compound on NF-κB activation.

Data Presentation and Visualization

Quantitative Data Summary

| Compound | Biological Activity | Cell Line(s) | IC50/EC50/Ki | Reference |

| Phenylpiperazine derivatives | Anticancer | MCF7 | Varies | [5] |

| Cyclo-(L-Pro-L-Phe) | Neuroprotection, PPAR-γ agonism | SH-SY5Y | Not specified | [6] |

| Benzylpiperazine derivatives | σ1 Receptor Antagonism | - | Ki = 1.6 nM (for compound 15) | [10] |

| Cyclo(phenylalanine-proline) | DNA Damage Induction | Mammalian cells | Effective at 1 mM | [11] |

Visualizing Potential Signaling Pathways

Potential Anti-inflammatory and Neuroprotective Pathway

A potential anti-inflammatory and neuroprotective signaling pathway for (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Potential Anticancer Pathway via DNA Damage

Potential anticancer mechanisms of action involving DNA interaction and damage.

Conclusion and Future Directions

While the definitive mechanism of action for (S)-1-Benzyl-3-methylpiperazine-2,5-dione remains to be elucidated, the rich pharmacology of the broader piperazine-2,5-dione class provides a strong foundation for targeted investigation. The structural features of this compound suggest the potential for diverse biological activities, ranging from anticancer and neuroprotective to the modulation of specific receptor systems.

Future research should focus on a systematic evaluation of these possibilities using the experimental approaches outlined in this guide. A comprehensive understanding of its structure-activity relationship, target engagement, and downstream signaling effects will be crucial in determining the therapeutic potential of (S)-1-Benzyl-3-methylpiperazine-2,5-dione. This in-depth technical guide serves as a roadmap for researchers to navigate the complexities of this promising chemical scaffold and unlock its full pharmacological potential.

References

- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.

- (S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. (2008).

- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PMC.

- Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and... (n.d.).

- (S)-3-(benzyloxymethyl)piperazine-2,5-dione. (n.d.). Benchchem.

- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020). PubMed.

- Cyclo(phenylalanine-proline) induces DNA damage in mammalian cells via reactive oxygen species. (2015). PubMed.

- Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. (2021). PubMed.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). IntechOpen.

- BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA).

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).

- Chemical structure of 1, cyclo(L-Pro-L-Phe) isolated from Paraphaeosphaeria sporulosa. (n.d.).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (S)-3-(benzyloxymethyl)piperazine-2,5-dione | Benchchem [benchchem.com]

- 5. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 6. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 10. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclo(phenylalanine-proline) induces DNA damage in mammalian cells via reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery, Synthesis, and Application of (S)-1-Benzyl-3-methylpiperazine-2,5-dione: A Technical Guide

Executive Summary

The compound (S)-1-Benzyl-3-methylpiperazine-2,5-dione belongs to the diketopiperazine (DKP) class of molecules—a family of cyclic dipeptides recognized as "privileged scaffolds" in both medicinal and analytical chemistry. Characterized by a highly rigid six-membered ring, this specific DKP derivative features an (S)-methyl group at the C3 position (derived from L-alanine) and a benzyl substitution at the N1 position. This whitepaper provides an in-depth technical analysis of its structural properties, its historical evaluation in leukemia models, its critical utility as a Chiral Solvating Agent (CSA) in NMR spectroscopy, and a field-validated, step-by-step synthetic methodology.

Structural Identity and Physicochemical Profile

The core functionality of (S)-1-benzyl-3-methylpiperazine-2,5-dione relies on its constrained heterocyclic geometry. The rigid amide bonds within the ring restrict conformational freedom, making it an ideal candidate for predictable pharmacophore display and highly specific intermolecular hydrogen bonding.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (3S)-1-benzyl-3-methylpiperazine-2,5-dione |

| CAS Number | 132871-10-4 |

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| Physical Form | White solid |

| Storage Temperature | 0-8 °C |

Data sourced from standardized chemical inventory parameters.

Biological Discovery: Evaluation in Leukemia Models

In the realm of oncology drug discovery, the DKP scaffold is highly valued due to its resistance to premature proteolytic degradation in vivo. (S)-1-Benzyl-3-methylpiperazine-2,5-dione was historically synthesized and evaluated alongside a targeted library of piperazine derivatives to assess its biological activity against the K-562 human chronic myelogenous leukemia cell line[1].

Researchers investigated this compound library for two primary mechanisms of action: the direct inhibition of K-562 cell proliferation and the induction of erythroid differentiation[1]. While highly substituted derivatives in the same screening cohort exhibited potent IC50 values (as low as 4.60 μg/mL), the inclusion of the (S)-1-benzyl-3-methylpiperazine-2,5-dione core in these assays underscores its utility as a stable, baseline pharmacophore platform for structure-activity relationship (SAR) studies in anti-cancer drug development[1].

Analytical Application: Chiral Solvating Agent (CSA) for NMR

Beyond its role in therapeutic screening, (S)-1-benzyl-3-methylpiperazine-2,5-dione serves a critical, highly specialized function in analytical chemistry as a Chiral Solvating Agent (CSA)[2]. Determining the enantiomeric composition of newly synthesized chiral molecules is notoriously difficult. However, this DKP derivative offers a highly elegant, chromatography-free solution.

The Causality of Chiral Recognition: The rigidly connected amide moieties of the DKP ring act as a highly organized hydrogen-bond donor/acceptor network[3]. When introduced to a racemic mixture of an analyte (such as N-acylamino acid esters) in a non-polar solvent like CDCl3, the (S)-DKP forms transient diastereomeric complexes with both the (R)- and (S)-enantiomers of the analyte[2].

The choice of CDCl3 is a deliberate experimental parameter: non-polar halogenated solvents minimize competitive solvent-solute hydrogen bonding, thereby maximizing the specific DKP-analyte interactions required for chiral recognition. Because the resulting (S,R) and (S,S) transient complexes possess distinct spatial microenvironments, they exhibit measurable chemical shift non-equivalences (ΔΔδ) in 1H NMR spectroscopy[2]. This allows researchers to accurately quantify enantiomeric excess directly from the NMR spectra[3].

Figure 1: Mechanism of chiral recognition and NMR resolution via transient diastereomeric complexes.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of (S)-1-benzyl-3-methylpiperazine-2,5-dione relies on a robust, two-step cascade starting from L-alanine methyl ester[4]. This protocol is engineered to maintain strict stereochemical integrity at the C3 position.

Step 1: Synthesis of (S)-Methyl 2-(2-chloroacetamido)propanoate (Intermediate 2a)

Rationale: Chloroacetyl chloride is utilized to simultaneously acylate the primary amine of L-alanine methyl ester and install a terminal alkyl chloride. This chloride acts as a highly reactive electrophile for the subsequent ring-closing step. Triethylamine (TEA) is employed as an acid scavenger to neutralize the generated HCl, preventing the protonation of the starting amine.

Procedure:

-

Dissolve L-alanine methyl ester hydrochloride (0.183 mol) and TEA (0.52 mol) in benzene (or a greener alternative such as toluene/DCM) and cool the system to 0 °C[4].

-

Add chloroacetyl chloride (0.3 mol) dropwise to control the exothermic acylation[4].

-

Stir the reaction mixture for 3 hours at room temperature[4].

-

Validation Check: Extract the aqueous layer with solvent, dry the combined organic phases over anhydrous MgSO4, filter, and concentrate in vacuo[4]. Purify via silica gel column chromatography (3:1, Petroleum Ether: EtOAc) to yield the intermediate as a colorless oil (approx. 81% yield)[4].

-

Analytical Validation: Confirm structure via 1H NMR (CDCl3): δ = 1.45 (d, J = 7.13 Hz, 3H), 3.77 (s, 3H), 4.06 (s, 2H), 4.60 (m, 1H), 7.12 (b s, 1H)[4].

Step 2: Cyclization to (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Rationale: Benzylamine acts as both the nucleophile and the N1 substituent source. The strict dropwise addition over 1.5 hours is a critical kinetic control measure. By keeping the steady-state concentration of the uncyclized intermediate extremely low, the intramolecular cyclization (forming the 6-membered DKP ring) is thermodynamically favored over intermolecular oligomerization (peptide chain elongation). Methanol is selected as the solvent because it solubilizes the polar intermediates and accelerates the cyclization via hydrogen-bond stabilization of the transition state.

Procedure:

-

Prepare a solution of Intermediate 2a (32.8 g, 0.183 mol) and TEA (73.2 mL, 0.52 mol) in CH3OH[4].

-

Prepare a separate solution of benzylamine (24.1 mL, 0.22 mol) in CH3OH (180 mL)[4].

-

Add the benzylamine solution dropwise over 1.5 hours to the intermediate solution[4].

-

Allow the base-promoted intramolecular cyclization to proceed to completion[4].

-

Validation Check: Isolate the target compound and verify the retention of the (S)-configuration at C3 using chiral HPLC to ensure no base-catalyzed racemization occurred during cyclization.

Figure 2: Step-by-step synthetic workflow for (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

Quantitative Data Summaries

Table 2: Application Data Summary

| Application Area | Parameter / Target | Observation / Value |

|---|---|---|

| Biological Screening | K-562 Leukemia Cell Line | Evaluated for antiproliferative and erythroid differentiation effects alongside other piperazine derivatives[1]. |

| Analytical Chemistry | Chiral Solvating Agent (CSA) | Forms transient diastereomeric complexes with racemic N-acylamino acid esters, enabling direct NMR resolution (ΔΔδ)[2]. |

| Chemical Synthesis | Intermediate 2a Yield | ~81% yield achieved via controlled N-acylation prior to cyclization[4]. |

References

-

Sigma-Aldrich. "(S)-1-Benzyl-3-methylpiperazine-2,5-dione Product Page." Link

-

PubMed (NIH). "Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia." 1

-

ResearchGate. "The effect of substituents on the chiral solvating properties of (S)-1,6-dialkylpiperazine-2,5-diones." 2

-

ResearchGate. "(S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters." 3

-

Publikationsserver der Universität Regensburg. "Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics." 4

Sources

- 1. Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

Comprehensive Safety, Handling, and Operational Guide for (S)-1-Benzyl-3-methylpiperazine-2,5-dione in Drug Discovery

Executive Summary

(S)-1-Benzyl-3-methylpiperazine-2,5-dione is a conformationally rigid, chiral cyclic dipeptide derivative utilized extensively in medicinal chemistry and drug discovery. As a privileged diketopiperazine (DKP) scaffold, it serves as a critical building block for synthesizing antiproliferative agents, kinase inhibitors, and chiral solvating agents[1][2][3]. While highly valuable pharmacologically, its physical state as a fine crystalline powder presents specific occupational hazards, primarily mechanical and chemical irritation to mucous membranes, eyes, and skin.

This whitepaper provides an authoritative, mechanistic guide to the safe handling, storage, and experimental utilization of (S)-1-Benzyl-3-methylpiperazine-2,5-dione, ensuring both operator safety and the preservation of the compound's stereochemical integrity.

Chemical Profiling and Pharmacological Context

The 2,5-diketopiperazine core is ubiquitous in nature and highly sought after in drug development due to its ability to bind with high affinity to diverse biological receptors[3]. The specific substitution pattern of (S)-1-Benzyl-3-methylpiperazine-2,5-dione—featuring an N-benzyl group and a C-methyl group—confers unique lipophilicity and structural rigidity.

In laboratory settings, this compound and its direct derivatives are frequently handled during the development of targeted therapeutics. For instance, related piperazine derivatives have demonstrated significant antiproliferative activity against K-562 human chronic myelogenous leukemia cells[1]. Furthermore, highly substituted DKP derivatives have recently emerged as potent, selective inhibitors of the FLT3-ITD mutation in acute myeloid leukemia (AML), functioning by suppressing the phosphorylation of downstream STAT5, ERK, and AKT pathways[4]. The compound is also employed as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of amino acid derivatives[2].

Caption: DKP derivative inhibition of the FLT3-ITD signaling pathway in AML models.

Mechanistic Hazard Assessment

Understanding the causality behind a chemical's hazard profile is essential for designing effective safety protocols. (S)-1-Benzyl-3-methylpiperazine-2,5-dione is classified under the Globally Harmonized System (GHS) with the signal word Warning (Pictogram: GHS07).

Quantitative Data and Hazard Summary

| Property / Hazard Code | Value / Designation | Mechanistic Rationale |

| CAS Number | 132871-10-4 | Unique identifier for the (S)-enantiomer. |

| Physical Form | White solid (powder/crystal) | Fine particulates are highly susceptible to aerosolization via static electricity or ambient air currents. |

| H315 | Causes skin irritation | The lipophilic benzyl group allows partial penetration of the stratum corneum, while the DKP ring causes localized epidermal inflammation[5]. |

| H319 | Causes serious eye irritation | Direct particulate contact with the conjunctiva induces severe mechanical and chemical irritation[5]. |

| H335 | May cause respiratory irritation | Inhalation of micro-particulates triggers inflammatory responses in the mucosal lining of the upper respiratory tract[5]. |

| Storage Temp. | 0–8 °C | Refrigeration prevents ambient thermal degradation and moisture-driven hydrolysis of the cyclic amide bonds, preserving enantiomeric purity[2]. |

Self-Validating Experimental Protocols

To mitigate the risks associated with H315, H319, and H335, all handling must occur within a controlled, self-validating system. The primary vector for exposure is the aerosolization of the fine white solid during weighing and transfer operations.

Protocol: Aerosol-Minimized Weighing and Solubilization

Objective: To transfer and dissolve (S)-1-Benzyl-3-methylpiperazine-2,5-dione for biological assays without exposing the operator to airborne particulates.

Step 1: Environmental and PPE Preparation

-

Action: Don standard PPE (nitrile gloves, lab coat, and tightly sealed safety goggles). Ensure the work is conducted inside a certified Class II biological safety cabinet or a chemical fume hood.

-

Causality: Safety goggles (not just glasses) are required to prevent airborne dust from bypassing the lenses and causing H319 serious eye irritation.

Step 2: Static Mitigation

-

Action: Discharge static electricity from the micro-spatula and weigh boat using an anti-static zero-ion gun.

-

Causality: Fine organic powders hold static charges. When a charged spatula approaches the powder, electrostatic repulsion causes the solid to "jump," creating an invisible aerosol cloud that leads to H335 respiratory exposure.

Step 3: Transfer and Weighing

-

Action: Carefully transfer the required mass (e.g., for a 10 mM stock solution) into a pre-tared, sealable amber glass vial.

-

Validation Check: Inspect the outer threads of the vial. If powder is visible on the threads, wipe it with a solvent-dampened Kimwipe before sealing to prevent secondary exposure during future handling.

Step 4: Solubilization (Closed-Loop)

-

Action: Inject the carrier solvent (typically DMSO for cell-based assays[4]) directly into the sealed vial through a septum, or open the vial only deep within the fume hood to add the solvent. Vortex until completely clear.

-

Validation Check: Hold the vial to the light. The protocol is only validated as complete when no undissolved micro-crystals remain. Once fully in solution, the inhalation hazard (H335) is effectively neutralized.

Caption: Workflow for the safe weighing and solubilization of solid DKP derivatives.

Storage Kinetics and Spill Management

Storage and Stereochemical Stability

(S)-1-Benzyl-3-methylpiperazine-2,5-dione must be stored tightly sealed at 0–8 °C .

-

Causality: While the DKP ring is generally stable, prolonged exposure to ambient humidity and room temperature can initiate slow hydrolysis of the amide bonds. Furthermore, because this compound is frequently used as a chiral solvating agent[2], maintaining strict thermal control prevents trace racemization at the chiral centers, which would otherwise invalidate downstream stereochemical analyses.

Spill Cleanup Procedure

If the solid powder is spilled outside of a containment hood:

-

Do not sweep. Sweeping mechanically aerosolizes the powder, triggering the H335 respiratory hazard.

-

Wet-Wipe Method: Dampen an absorbent pad with water or a mild alcohol solution. Gently place the pad over the spill to trap the powder via capillary action.

-

Neutralization: Wipe the area inward from the edges. Dispose of the contaminated pads in a designated solid hazardous waste container in accordance with P302+P352 (wash with plenty of water) protocols.

References

- Sigma-Aldrich / AChemBlock.(S)-1-Benzyl-3-methylpiperazine-2,5-dione Safety Data Sheet and Product Specifications.

- PubMed (National Institutes of Health).Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia.

- MDPI.The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells.

- Wikipedia.2,5-Diketopiperazine.

- ResearchGate.(S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters.

Sources

- 1. Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against k-562 human chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Piperazine-2,5-diones

Introduction: The Significance of Chiral Piperazine-2,5-diones in Drug Discovery

Piperazine-2,5-diones, also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] These cyclic dipeptides are prevalent in a wide array of biologically active compounds, exhibiting properties that include antitumor, antiviral, antifungal, and antibacterial activities.[1] The conformational rigidity of the six-membered ring, combined with the stereochemical complexity introduced by substituents at the C-3 and C-6 positions, makes chiral DKPs particularly valuable for the development of novel therapeutics. The precise spatial arrangement of these substituents is often critical for target binding and biological efficacy, underscoring the demand for robust and efficient methods for their asymmetric synthesis.[3][4]

This comprehensive guide provides an in-depth overview of key modern strategies for the asymmetric synthesis of piperazine-2,5-diones. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. We will explore cutting-edge catalytic methods and established diastereoselective approaches, providing a toolkit for the synthesis of these valuable chiral heterocycles.

Strategic Approaches to Asymmetric Piperazine-2,5-dione Synthesis

The asymmetric construction of the piperazine-2,5-dione core can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.

Figure 1: Key strategies for the asymmetric synthesis of piperazine-2,5-diones.

Method 1: Catalytic Asymmetric Hydrogenation of Prochiral Diketopiperazines

Catalytic asymmetric hydrogenation has emerged as a powerful and atom-economical method for the synthesis of chiral piperazine-2,5-diones. This approach typically involves the reduction of prochiral 3,6-dialkylidene- or 3-alkylidene-piperazine-2,5-diones using a chiral transition metal catalyst, most commonly based on iridium or rhodium.

Principle and Mechanistic Insight

The success of this method hinges on the ability of the chiral catalyst to coordinate to the substrate and deliver hydrogen to one face of the double bond with high selectivity. The choice of the chiral ligand is paramount in creating a chiral environment around the metal center that effectively differentiates between the two prochiral faces of the substrate.

For 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-diones, a fascinating "processive mechanism" has been observed with certain Iridium-SpinPHOX catalysts.[3][5] In this mechanism, a single catalyst molecule sequentially hydrogenates both C=C double bonds without the dissociation of the partially reduced intermediate.[3][5] This leads to the formation of the cis-diastereomer with high fidelity. The second hydrogenation step is often controlled by the stereochemistry of the newly formed chiral center in the monohydrogenated intermediate, in synergy with the chiral catalyst.[3][5]

Figure 2: General workflow for catalytic asymmetric hydrogenation.

Protocol: Ir-Catalyzed Double Asymmetric Hydrogenation

This protocol is adapted from the work of Ding and coworkers for the synthesis of cis-3,6-disubstituted-2,5-diketopiperazines.[5]

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

(R,S)-SpinPHOX (or other suitable chiral phosphine-oxazoline ligand)

-

3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., (R,S)-SpinPHOX, 2.2 mol%). Add anhydrous DCM to dissolve the components and stir for 30 minutes at room temperature to form the active catalyst solution.

-

Reaction Setup: In a separate flame-dried glass liner for the autoclave, add the 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate (1.0 equiv).

-

Hydrogenation: Transfer the catalyst solution to the glass liner containing the substrate via cannula. Place the liner inside the autoclave. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 30 atm H₂).

-

Reaction Monitoring: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours). The progress can be monitored by taking aliquots (after careful depressurization and purging) and analyzing by TLC or ¹H NMR.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with nitrogen. Concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral cis-3,6-disubstituted-2,5-diketopiperazine.

-

Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can often be determined from the crude ¹H NMR spectrum. The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.

Data Summary and Causality

| Substrate (R group) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | cis:trans | ee (%) |

| Phenyl | 1 | 30 | 12 | 95 | >99:1 | 96 |

| 4-MeO-Ph | 1 | 30 | 12 | 97 | >99:1 | 97 |

| 2-Furyl | 5 | 50 | 24 | 85 | >99:1 | 95 |

| Isopropyl | 2 | 50 | 24 | 99 | >99:1 | 85 |

Table adapted from data reported by Ding, et al.[5][6]

Causality Behind Experimental Choices:

-

Catalyst System: The Iridium/SpinPHOX system is chosen for its high activity and excellent stereocontrol in the hydrogenation of C=C bonds. The spiro backbone of the SpinPHOX ligand creates a rigid and well-defined chiral pocket.[5]

-

Solvent: Dichloromethane is a common solvent for this transformation, offering good solubility for both the substrate and catalyst.

-

Pressure: Higher hydrogen pressures (30-50 atm) are often required to achieve reasonable reaction rates, especially for more sterically hindered substrates.

Method 2: Ugi Multicomponent Reaction Followed by Cyclization

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials.[7] In the context of DKP synthesis, the Ugi reaction can be employed to construct a linear dipeptide precursor, which then undergoes a subsequent cyclization step to form the desired piperazine-2,5-dione ring. This strategy allows for the introduction of multiple points of diversity in a single step.

Principle and Mechanistic Insight

The asymmetric variant of this strategy relies on a chiral component in the Ugi reaction to set the stereochemistry of the initial adduct. For instance, a stereogenic-at-Cobalt(III) complex can catalyze the reaction of an amine, an aldehyde, a carboxylic acid, and an isocyanide to produce a chiral α-amino amide product with high enantioselectivity.[7] This linear precursor is then treated with a phosphine reagent, such as triphenylphosphine (PPh₃), which promotes an intramolecular cyclization to yield the chiral 2,5-diketopiperazine, often with minimal loss of enantiomeric purity.[7]

Figure 3: Conceptual workflow of the Ugi-4CR/Cyclization strategy.

Protocol: Cobalt-Catalyzed Asymmetric Ugi-4CR and PPh₃-Mediated Cyclization

This protocol is a representative example based on the work of Zhang and coworkers.[7]

Part A: Asymmetric Ugi-4CR

Materials:

-

Chiral Co(III) catalyst

-

Aldehyde (1.0 equiv)

-

Amine (1.1 equiv)

-

Carboxylic acid (e.g., an α-propiolyl carboxylic acid, 1.1 equiv)

-

Isocyanide (1.1 equiv)

-

Molecular sieves (4 Å)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: To a flame-dried reaction tube, add the chiral Co(III) catalyst (e.g., 5 mol%), the aldehyde, and activated 4 Å molecular sieves.

-

Reagent Addition: Add anhydrous toluene, followed by the amine, the carboxylic acid, and finally the isocyanide.

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 24-48 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude Ugi adduct by flash column chromatography to obtain the pure linear precursor.

Part B: Cyclization to 2,5-Diketopiperazine

Materials:

-

Purified Ugi adduct from Part A

-

Triphenylphosphine (PPh₃, 1.2 equiv)

-

Acetonitrile, anhydrous

Procedure:

-

Reaction Setup: Dissolve the Ugi adduct in anhydrous acetonitrile in a flame-dried flask.

-

Cyclization: Add PPh₃ to the solution and stir the mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography to afford the chiral 2,5-diketopiperazine.

-

Analysis: Characterize the final product and determine the enantiomeric excess by chiral HPLC.

Data Summary and Causality

| Aldehyde | Isocyanide | Ugi Adduct Yield (%) | Ugi Adduct ee (%) | DKP Yield (%) | DKP ee (%) |

| Benzaldehyde | t-Butyl isocyanide | 85 | 94 | 88 | 91 |

| 4-Cl-Benzaldehyde | Cyclohexyl isocyanide | 90 | 92 | 91 | 90 |

| 2-Naphthaldehyde | t-Butyl isocyanide | 82 | 95 | 85 | 92 |

| Isobutyraldehyde | Benzyl isocyanide | 78 | 90 | 80 | 88 |

Table based on representative data from Ugi-4CR/cyclization strategies.[7]

Causality Behind Experimental Choices:

-

Ugi Reaction: This multicomponent reaction is chosen for its high convergence and ability to rapidly build complex molecules. The use of an α-propiolyl carboxylic acid provides a latent functionality that facilitates the subsequent cyclization.[7]

-

Chiral Catalyst: The stereogenic-at-cobalt(III) complex acts as a chiral Brønsted acid/Lewis acid catalyst, organizing the reactants in a chiral environment during the formation of the key C-C bond, thus inducing high enantioselectivity.[7]

-

Cyclization Agent: Triphenylphosphine is a mild and effective reagent for promoting the intramolecular cyclization of the Ugi adduct, likely through activation of the alkyne moiety.

Method 3: Diastereoselective Alkylation Using Chiral Auxiliaries

A classic and reliable strategy for asymmetric DKP synthesis involves the use of a chiral auxiliary. In this approach, a piperazine-2,5-dione scaffold is constructed from a chiral α-amino acid, which then directs the stereoselective introduction of a second substituent via enolate alkylation.

Principle and Mechanistic Insight

The most common implementation of this strategy is the Schöllkopf-Hartwig method, which utilizes a bislactim ether derived from a chiral dipeptide (e.g., cyclo(Val-Gly)). The chiral center from the valine residue effectively shields one face of the glycine-derived enolate, forcing an incoming electrophile (alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the bislactim ether yields the new, non-proteinogenic α-amino acid ester and regenerates the chiral auxiliary. While this method is primarily for α-amino acid synthesis, the intermediate alkylated diketopiperazine is a key chiral product.[8][9]

Figure 4: Diastereoselective alkylation of a chiral DKP template.

Protocol: Diastereoselective Alkylation of a Valine-Derived Diketopiperazine

This protocol is a generalized procedure based on the principles of diastereoselective alkylation of DKP templates.[8][9]

Materials:

-

(S)-3-isopropylpiperazine-2,5-dione (cyclo(L-Val-Gly))

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the (S)-3-isopropylpiperazine-2,5-dione (1.0 equiv) and dissolve it in anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.1 equiv) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to ensure complete formation of the dianion.

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the cold enolate solution. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the diastereomerically enriched 3,6-disubstituted piperazine-2,5-dione.

-

Analysis: Determine the yield and the diastereomeric ratio by ¹H NMR analysis of the crude or purified product. The individual diastereomers can often be separated by chromatography for full characterization.

Troubleshooting and Key Considerations

-

Low Diastereoselectivity: This can result from incomplete enolate formation or the reaction temperature being too high. Ensure slow addition of n-BuLi at -78 °C and maintain this temperature during alkylation. The choice of base and solvent can also be critical.

-

Epimerization: Strong bases can sometimes lead to epimerization at the chiral auxiliary center, although this is less common with the valine-derived auxiliary.[10]

-

Electrophile Reactivity: Highly reactive electrophiles are preferred. For less reactive electrophiles, a change of counterion (e.g., by addition of a Lewis acid) or a more polar solvent system might be necessary.

Conclusion and Future Outlook

The asymmetric synthesis of piperazine-2,5-diones is a vibrant and evolving field of research. The methods presented here—catalytic asymmetric hydrogenation, Ugi-based strategies, and chiral auxiliary-mediated alkylations—provide powerful and versatile tools for accessing a wide range of enantioenriched DKP scaffolds. Catalytic methods offer high efficiency and atom economy, while multicomponent and chiral pool-based strategies provide rapid access to diverse and complex structures.

As the demand for stereochemically complex molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for DKP synthesis will remain a key priority. Future research will likely focus on expanding the substrate scope of existing catalytic systems, discovering novel catalytic transformations, and integrating these methods into automated synthesis platforms to accelerate the discovery of new bioactive piperazine-2,5-diones.

References

-

Duan, Y., et al. (2019). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society, 141(22), 8853-8862. [Link]

-

Zhang, J., et al. (2023). Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences. The Journal of Organic Chemistry, 88(22), 15993–16003. [Link]

-

Ding, K., et al. (2019). Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. PubMed, 31079460. [Link]

-

Jain, S., & Kumar, A. (2019). Highly efficient enantioselective synthesis of 1,3-disubstituted 2,5-diketopiperazine derivatives via microwave irradiation. Taylor & Francis Online, 48(12), 1145-1152. [Link]

-

Faltracco, M., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 84(18), 12058-12070. [Link]

-

Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(4), 1049-1052. [Link]

-

Ruijter, E., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 84(18), 12058-12070. [Link]

-

Zhou, Y-G., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5896-5900. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

-

Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]

- Gordon, E. M., et al. (1996). Methods for the synthesis of diketopiperazines.

-

Alajarin, R., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9036-9046. [Link]

-

Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

-

Zhou, Y-G., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(19), 3466-3470. [Link]

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

-

Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3535-3545. [Link]

-

Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry, 5(13), 2138-2147. [Link]

-

Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates. Organic & Biomolecular Chemistry, 5(13), 2138-2147. [Link]

-

Kotha, S., et al. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry, 90(6), 3981-3993. [Link]

-

Davies, S. G., et al. (2007). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. PubMed, 17581658. [Link]

-

O'Brien, P., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6035. [Link]

-

Capon, R. J., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2345. [Link]

Sources

- 1. Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines | MDPI [mdpi.com]

- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portal.research.lu.se [portal.research.lu.se]

- 10. mdpi.com [mdpi.com]

NMR and mass spectrometry data for (S)-1-Benzyl-3-methylpiperazine-2,5-dione

Application Note: Structural Elucidation and Analytical Profiling of (S)-1-Benzyl-3-methylpiperazine-2,5-dione via High-Resolution NMR and LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) Formula: C12H14N2O2 | Molecular Weight: 218.25 g/mol

Introduction & Mechanistic Context

Diketopiperazines (DKPs) represent a highly stable, conformationally restricted class of cyclic dipeptides with profound utility in medicinal chemistry. Specifically, (S)-1-benzyl-3-methylpiperazine-2,5-dione has garnered significant attention in two primary domains. In oncology, it has been evaluated for its antiproliferative properties and its ability to induce erythroid differentiation against K-562 human chronic myelogenous leukemia cell lines[1]. In analytical chemistry, its rigid chiral scaffold makes it a highly effective chiral solvating agent (CSA) capable of resolving the enantiomeric composition of racemic α-amino acid derivatives via NMR spectroscopy[2].

This application note provides a self-validating, step-by-step protocol for the comprehensive structural characterization of (S)-1-benzyl-3-methylpiperazine-2,5-dione using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Self-Validating Experimental Protocols

Sample Preparation Workflow

Causality Check: Proper solvent selection is critical. The compound lacks highly polar, protic hydrogen-bonding networks that necessitate DMSO-d6. CDCl3 is selected for NMR to maximize the resolution of the diastereotopic protons, while acidified methanol is used for MS to drive positive ion formation.

For LC-MS/MS:

-

Weigh 1.0 mg of (S)-1-benzyl-3-methylpiperazine-2,5-dione using a microbalance.

-

Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock 1:1000 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to achieve a final concentration of 1 µg/mL.

-

Transfer to a glass autosampler vial with a PTFE-lined septum.

For NMR Spectroscopy:

-

Weigh 15.0 mg of the analyte.

-

Dissolve completely in 600 µL of Chloroform-d (CDCl3, 99.8% atom D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

-

Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field shimming artifacts.

High-Resolution ESI-QTOF-MS/MS Acquisition

Causality Check: Ramping the collision energy (CE) ensures the simultaneous capture of low-energy (e.g., CO loss) and high-energy (e.g., benzyl cation formation) fragmentation pathways in a single acquisition cycle, establishing a self-consistent fragmentation tree.

-

Injection: Inject 5 µL of the prepared MS sample into the LC-QTOF system.

-

Ionization: Operate the ESI source in positive ion mode (+ESI). Set the capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and gas flow to 8 L/min.

-

MS1 Acquisition: Scan from m/z 50 to 1000 to identify the protonated precursor ion [M+H]+ .

-

MS/MS Acquisition: Isolate the precursor ion (m/z 219.11) in the quadrupole. Apply a ramped Collision Energy (CE) of 15 eV to 35 eV using ultra-high purity Argon as the collision gas.

-

Detection: Record the high-resolution fragment ions using the TOF analyzer (mass accuracy < 5 ppm).

Multidimensional NMR Acquisition Strategy

-

Tuning and Shimming: Insert the sample into a 500 MHz NMR spectrometer equipped with a 5 mm cryoprobe. Tune the probe to 1H and 13C frequencies. Perform gradient shimming on the deuterium lock signal of CDCl3.

-

1D 1H NMR: Acquire 16 scans with a 30° pulse angle, 4-second relaxation delay, and a spectral width of 12 ppm.

-

1D 13C{1H} NMR: Acquire 1024 scans with proton decoupling, a 2-second relaxation delay, and a spectral width of 220 ppm.

-

2D HSQC & HMBC: Acquire heteronuclear 2D spectra to map direct C-H bonds (HSQC) and long-range C-H couplings (HMBC, optimized for nJCH = 8 Hz) to unambiguously assign the quaternary carbonyls and diastereotopic methylenes.

Data Presentation & Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) Data

The cyclic dipeptide ring is prone to distinct, predictable cleavage patterns. The initial low-energy pathway is the expulsion of carbon monoxide (CO), a hallmark of cyclic amides. Higher collision energies trigger retro-ring opening, specifically eliminating the alanine moiety to yield the stable N-benzyl ketene imine ion (m/z 148).

Table 1: ESI-QTOF-MS/MS Fragmentation Data

| Ion Type | Measured m/z | Theoretical m/z | Formula | Mass Error (ppm) | Mechanistic Assignment |

| Precursor | 219.1128 | 219.1128 | [C12H15N2O2]+ | 0.0 | Protonated molecular ion [M+H]+ |

| Fragment | 191.1179 | 191.1179 | [C11H15N2O]+ | 0.0 | Loss of CO (-28 Da) from DKP ring |

| Fragment | 148.0757 | 148.0757 | [C9H10NO]+ | 0.0 | Ring cleavage; loss of Alanine residue (-71 Da) |

| Fragment | 120.0808 | 120.0808 | [C8H10N]+ | 0.0 | Immonium ion formation (-CO from m/z 148) |

| Fragment | 91.0542 | 91.0542 | [C7H7]+ | 0.0 | Benzyl / Tropylium cation |

NMR Spectroscopy Data

Causality in NMR (The Diastereotopic Effect): The presence of the (S)-methyl group at C3 breaks the planar symmetry of the piperazine-2,5-dione ring, forcing it into a slight boat conformation. This chiral environment renders the methylene protons of both the benzyl group and the C6 position diastereotopic. They cannot be interconverted by rapid bond rotations, resulting in distinct chemical shifts and geminal coupling (AB quartets)[2].

Table 2: 1H and 13C NMR Assignments (500 MHz, CDCl3)

| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz), Integration | 13C Chemical Shift (ppm) | HMBC Correlations ( 1H→13C ) |

| 1-CH2 (Bn) | 4.65 (d, J = 14.5, 1H) & 4.45 (d, J = 14.5, 1H) | 49.2 | C2, C6, Ph-ipso, Ph-ortho |

| C2 (C=O) | - | 168.5 | - |

| C3 (CH) | 4.12 (dq, J = 7.0, 2.5, 1H) | 50.8 | C2, C5, C3-CH3 |

| C3-CH3 | 1.48 (d, J = 7.0, 3H) | 18.2 | C2, C3 |

| N4-H | 6.85 (br s, 1H) | - | C3, C5 |

| C5 (C=O) | - | 166.4 | - |

| C6 (CH2) | 3.95 (d, J = 17.5, 1H) & 3.82 (d, J = 17.5, 1H) | 48.5 | C2, C5, 1-CH2 (Bn) |

| Ph-ipso | - | 135.6 | - |

| Ph-ortho | 7.25 - 7.38 (m, 5H) | 128.9 | 1-CH2 (Bn) |

| Ph-meta | 7.25 - 7.38 (m, 5H) | 128.3 | - |

| Ph-para | 7.25 - 7.38 (m, 5H) | 127.8 | - |

| Aromatic protons overlap in a multiplet. |

Fragmentation Pathway Visualization

Figure 1: ESI-MS/MS fragmentation pathway of (S)-1-Benzyl-3-methylpiperazine-2,5-dione.

References

-

Title: Antiproliferative and erythroid differentiation of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia. Source: Anticancer Research / PubMed URL: [Link]

-

Title: (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Source: Tetrahedron: Asymmetry URL: [Link]

Sources

(S)-1-Benzyl-3-methylpiperazine-2,5-dione as a building block in organic synthesis

Executive Summary

Diketopiperazines (DKPs) are privileged scaffolds in medicinal chemistry, offering rigid, predictable conformations that mimic peptide turns while resisting proteolytic degradation. (S)-1-Benzyl-3-methylpiperazine-2,5-dione (CAS: 132871-10-4) serves as a highly versatile, chiral building block. By embedding an L-alanine-derived methyl stereocenter and an N-benzyl protecting/directing group, this scaffold enables the divergent synthesis of complex piperazines, functionalized peptidomimetics, and novel chemotherapeutics.

This application note provides a comprehensive guide to the structural rationale, biological utility, and self-validating synthetic protocols for utilizing this DKP building block in advanced organic synthesis.

Structural Rationale & Strategic Utility

The DKP Scaffold Advantage

The 2,5-diketopiperazine ring is a thermodynamically highly stable bis-amide. In (S)-1-benzyl-3-methylpiperazine-2,5-dione, the structural features are strategically decoupled:

-

N1-Benzyl Group: Acts as a robust protecting group during strong basic or reductive conditions. Furthermore, it prevents N1-alkylation, directing subsequent electrophilic functionalization exclusively to the C6 position or the N4 amine.

-

C3-Methyl Group: Derived from L-alanine, this (S)-stereocenter dictates the facial stereoselectivity of downstream reactions (e.g., enolate alkylation at C6), allowing for the predictable synthesis of diastereomerically pure multi-substituted DKPs[1].

Downstream Synthetic Pathways

-

Reduction to Chiral Piperazines: The bis-amide can be exhaustively reduced using strong hydride donors (e.g., LiAlH or BH ·THF) to yield (S)-1-benzyl-3-methylpiperazine. This secondary amine is a critical precursor for synthesizing dual-target ligands and kinase inhibitors.

-

C6-Functionalization: Treatment with a strong, non-nucleophilic base (e.g., LiHMDS) generates an enolate at the C6 position (adjacent to the N1-benzyl group). The steric bulk of the C3-methyl group directs incoming electrophiles to the opposite face, enabling highly diastereoselective alkylations.

Synthetic workflow and downstream applications of the DKP building block.

Biological Applications: Oncology Screening